Cas no 488110-24-3 (2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-(4-Fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a fluorinated benzothiophene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorobenzamido substituent and a methoxyethyl carboxamide group, which may enhance solubility and bioavailability. The tetrahydrobenzothiophene core provides a rigid scaffold, potentially improving binding affinity in target interactions. This compound is of interest for its possible role as an intermediate in synthesizing bioactive molecules, particularly in kinase inhibition or GPCR modulation studies. Its well-defined molecular architecture allows for precise structure-activity relationship investigations. The presence of fluorine may contribute to metabolic stability, making it a candidate for further pharmacological evaluation.
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
488110-24-3 structure
Product name:2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:488110-24-3
MF:C19H21FN2O3S
MW:376.445047140121
CID:6338630
PubChem ID:1944060

2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Z26960674
    • SR-01000908442-1
    • AKOS001039769
    • 2-[(4-fluorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • SR-01000908442
    • 488110-24-3
    • CCG-274507
    • F1260-1861
    • 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • Inchi: 1S/C19H21FN2O3S/c1-25-11-10-21-18(24)16-14-4-2-3-5-15(14)26-19(16)22-17(23)12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: VGDJXBRIRQWWSX-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(NCCOC)=O)C2=C1CCCC2)NC(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 376.12569187g/mol
  • Monoisotopic Mass: 376.12569187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.7Ų
  • XLogP3: 3.8

2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1260-1861-2μmol
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1260-1861-10mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1260-1861-40mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F1260-1861-1mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1260-1861-4mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1260-1861-10μmol
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1260-1861-2mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1260-1861-30mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1260-1861-20mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1260-1861-50mg
2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
488110-24-3 90%+
50mg
$160.0 2023-07-28

2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Related Literature

Additional information on 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Comprehensive Overview of 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 488110-24-3)

In the realm of pharmaceutical and organic chemistry, 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 488110-24-3) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated for convenience, belongs to the class of benzothiophene derivatives, which are widely studied for their diverse biological activities. Researchers and industry professionals frequently search for benzothiophene carboxamide synthesis, fluorobenzamido derivatives, and CAS 488110-24-3 applications, reflecting the growing interest in this molecule.

The molecular structure of 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide incorporates a tetrahydrobenzothiophene core, a 4-fluorobenzamido moiety, and a methoxyethyl side chain. This combination of functional groups contributes to its physicochemical properties, such as solubility, stability, and bioavailability. Recent trends in drug discovery highlight the importance of fluorinated compounds, as the introduction of fluorine atoms can enhance metabolic stability and binding affinity. Consequently, queries like fluorinated drug candidates 2024 and benzothiophene-based therapeutics are increasingly common in scientific literature and patent databases.

From a synthetic perspective, the preparation of CAS 488110-24-3 involves multi-step organic reactions, including amidation, cyclization, and functional group transformations. Optimizing the yield and purity of this compound is a topic of interest, as evidenced by searches for high-yield synthesis of benzothiophene carboxamides and purification techniques for fluorinated amides. The compound's crystal structure and spectroscopic data (e.g., NMR, IR, and MS) are also critical for characterization, making analytical methods for heterocyclic compounds a relevant subtopic.

In pharmacological research, 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored for its potential interactions with biological targets. While specific mechanisms remain under investigation, analogs of this scaffold have shown promise in modulating enzyme activity or receptor binding. This aligns with the broader interest in small molecule inhibitors and targeted drug design, which dominate current discussions in medicinal chemistry. Searches for benzothiophene SAR studies (Structure-Activity Relationships) and fluorine in drug design further underscore its relevance.

Beyond pharmaceuticals, CAS 488110-24-3 may find applications in material science, particularly in the development of organic semiconductors or fluorescent probes. The benzothiophene core is known for its electron-rich properties, making it a candidate for optoelectronic devices. Queries such as benzothiophene-based materials and fluorophores for imaging highlight this interdisciplinary potential.

In summary, 2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a versatile compound with opportunities for innovation in drug discovery and materials science. Its structural complexity and functional diversity continue to inspire research, as reflected in trending searches like novel heterocyclic compounds 2024 and advances in fluorinated pharmaceuticals. For researchers, a deeper understanding of its synthesis, properties, and applications is essential to unlocking its full potential.

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